4-(7-Chloro-quinolin-4-ylamino)-benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-3-6-13-14(7-8-18-15(13)9-11)19-12-4-1-10(2-5-12)16(20)21/h1-9H,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKCHTSQSSTMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
Synthetic Pathways to 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid
The creation of the this compound scaffold is typically achieved through a multi-step synthetic approach, which involves the coupling of key precursors and the formation of intermediate compounds.
Multi-Step Synthesis Approaches
A common and effective method for synthesizing this compound involves the reaction of p-aminobenzoic acid with 4,7-dichloroquinoline (B193633). This process is generally carried out under reflux conditions over a period of 4 to 6 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials. Following the reaction, the organic solvent is removed under reduced pressure, and the resulting solid is washed with dichloromethane (B109758) to yield the desired product, this compound, as a yellow solid. google.comgoogle.com
Key Precursors and Intermediate Compounds
The primary building blocks for the synthesis of this compound are readily available chemical entities.
Table 1: Key Precursors in the Synthesis of this compound
| Compound Name | Role |
| 4,7-Dichloroquinoline | Starting material providing the 7-chloroquinoline (B30040) core. |
| p-Aminobenzoic acid | Starting material providing the aminobenzoic acid moiety. |
A key intermediate in the synthesis of amide derivatives of this compound is the corresponding acyl chloride. This intermediate, 4-(7-chloro-quinolin-4-ylamino)-benzoyl chloride, is prepared by reacting the parent benzoic acid with thionyl chloride under reflux for 2 to 4 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. google.comgoogle.com
Reaction Conditions and Catalytic Systems (e.g., EDCI, DMAP)
The synthesis of ester and amide derivatives of this compound often employs coupling agents to facilitate the formation of the new bond. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-(dimethylamino)-pyridine (DMAP) are commonly used as a catalytic system for these transformations. nih.govmdpi.com In a typical procedure for esterification, the corresponding benzoic acid, EDCI, and DMAP are mixed in an anhydrous solvent such as dichloromethane at 0°C under an inert atmosphere. After a period of stirring, the alcohol component is added, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours. mdpi.com
Design and Synthesis of Structural Analogs and Hybrid Compounds
The structural framework of this compound allows for modifications at the benzoic acid moiety, leading to the generation of a diverse library of structural analogs, including esters and amides.
Modifications at the Benzoic Acid Moiety
The carboxylic acid group of this compound is a prime site for chemical modification, enabling the synthesis of various derivatives with potentially altered physicochemical properties.
Ester Derivatives:
Ester analogs of this compound can be synthesized through the coupling of the parent acid with various alcohols. For instance, 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives are prepared by reacting 2-(7-chloroquinolin-4-ylamino)ethanol with a substituted benzoic acid in the presence of EDCI and DMAP. mdpi.com This method provides a versatile route to a range of ester derivatives.
Amide Derivatives:
The synthesis of amide derivatives can be achieved through several routes. One common method involves the conversion of this compound to its acyl chloride intermediate, 4-(7-chloro-quinolin-4-ylamino)benzoyl chloride. google.comgoogle.com This reactive intermediate can then be treated with a desired amine to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents like EDCI and DMAP is also an effective strategy for the synthesis of amide analogs. nih.gov For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives were synthesized by coupling a substituted benzoic acid with an appropriate amine in the presence of EDCI and DMAP in dichloromethane. nih.gov
Table 2: Examples of Synthesized Ester and Amide Derivatives
| Derivative Type | Synthetic Method | Key Reagents |
| Ester | Coupling Reaction | 2-(7-Chloroquinolin-4-ylamino)ethanol, Substituted benzoic acid, EDCI, DMAP mdpi.com |
| Amide | Acyl Chloride Method | 4-(7-Chloro-quinolin-4-ylamino)benzoyl chloride, Amine google.comgoogle.com |
| Amide | Coupling Reaction | Substituted benzoic acid, Amine, EDCI, DMAP nih.gov |
Substituted Benzoic Acid Derivatives
The synthesis of derivatives often begins with the reaction of 4,7-dichloroquinoline with a substituted aminobenzoic acid. For instance, novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) have been prepared through nucleophilic substitution reactions. nih.gov These synthetic routes allow for the introduction of a variety of substituents onto the benzoic acid portion of the molecule, enabling the exploration of structure-activity relationships. The general approach involves alkylation and condensation reactions starting from 4,7-dichloroquinoline to produce a range of 4-substituted-7-chloroquinoline derivatives. researchgate.net
Introduction of Linkers and Bridging Moieties
Linkers and bridging moieties are crucial for connecting the 7-chloroquinoline core to other chemical entities, a common strategy in molecular hybridization. nih.gov The choice of linker can significantly influence the properties of the final compound.
Key strategies for introducing linkers include:
Amidation: An ethyl benzamide (B126) linker has been incorporated by first preparing precursor benzimidazole (B57391) benzoic acids from 4-formylbenzoic acid. These precursors are then coupled with a 7-chloroquinoline diamine through an amidation reaction. nih.gov
Nucleophilic Aromatic Substitution (SNAr): Alkyldiamine linkers have been introduced by reacting 4,7-dichloroquinoline with appropriate diamines. nih.gov Similarly, a piperazine (B1678402) linker can be installed by reacting 7-chloro-4-(piperazin-1-yl)quinoline (B128142) with 4-fluorobenzaldehyde. nih.gov
Direct Amination: A straightforward method involves the amination of 4,7-dichloroquinoline with molecules like p-aminoacetophenone, which then serves as a linker to connect to other moieties. researchgate.net
The following table summarizes various linkers used in the synthesis of 4-(7-chloroquinolin-4-ylamino)-benzoic acid derivatives and the methods for their introduction.
| Linker Type | Synthetic Method | Precursors | Reference |
| Ethyl Benzamide | Amidation | 4-formylbenzoic acid, 7-chloroquinoline diamine | nih.gov |
| Alkyldiamine | SNAr | 4,7-dichloroquinoline, diamines | nih.gov |
| 4-Phenyl Piperazine | Nucleophilic Substitution | 7-chloro-4-(piperazin-1-yl)quinoline, 4-fluorobenzaldehyde | nih.gov |
| p-Aminoacetophenone | Amination | 4,7-dichloroquinoline, p-aminoacetophenone | researchgate.net |
Hybridization with Other Pharmacophores (e.g., Benzimidazoles, Chalcones, Oxadiazoles)
Hybridization involves combining the 4-(7-chloroquinolin-4-ylamino) scaffold with other pharmacophores to create new molecules with potentially enhanced or novel biological activities. nih.gov
Benzimidazoles: Hybrid molecules composed of 7-chloroquinoline and benzimidazole structures have been synthesized through several routes. nih.gov One method involves the oxidative coupling of o-phenylenediamines with 7-chloro-4-aminoquinoline benzaldehydes. nih.gov Another approach is the condensation of an aldehyde-functionalized quinoline (B57606) with diamine precursors in the presence of sodium metabisulfite (B1197395) (Na₂S₂O₅). nih.gov Furthermore, amidation has been used to link benzimidazole benzoic acids with a 7-chloroquinoline diamine. nih.gov
Chalcones: The synthesis of quinoline-chalcone hybrids typically employs the Claisen-Schmidt condensation. nih.govresearchgate.net This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. nih.gov For instance, [(7-Chloroquinolin-4-yl)amino]chalcone derivatives have been synthesized from the corresponding 3- or 4-[(7-chloroquinolin-4-yl)amino]acetophenone. mdpi.com The acetophenone precursor itself is prepared via a nucleophilic substitution reaction between 4,7-dichloroquinoline and p-aminoacetophenone. researchgate.net In some variations, a linker is first attached to the 7-chloroquinoline, and this assembly, containing an acetyl group, is then condensed with various aryl aldehydes. nih.gov
Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring is a bioisosteric equivalent of ester and amide groups. nih.gov General synthetic routes to benzoic acids containing a 1,2,4-oxadiazole ring have been developed, for example, through the selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles. researchgate.net While direct hybridization with 4-(7-chloroquinolin-4-ylamino)-benzoic acid is a logical extension, specific examples in the provided literature focus on general synthetic strategies for oxadiazole derivatives. nih.govresearchgate.netijper.org
Schiff Bases and other Condensation Products
Schiff bases, characterized by an imine or azomethine group (-C=N-), are important intermediates and final products derived from the 4-(7-chloroquinolin-4-ylamino) core.
The synthesis of these compounds is typically achieved through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). nih.gov For example, 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) Schiff bases have been synthesized from the corresponding benzohydrazide. nih.gov Similarly, Schiff base hydrazones, such as 7-chloro-4-(benzylidenehydrazo)quinoline, have been prepared and used to create a series of metal complexes. mdpi.com In some synthetic schemes, a key intermediate, 4-((7-chloroquinolin-4-yl) oxy) benzaldehyde (B42025), is reacted with various amines to afford the final Schiff base compounds. researchgate.net Hydrazone derivatives have also been synthesized from 7-chloroquinolin-4-yl-hydrazine. researchgate.net
Advanced Synthetic Techniques
To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are increasingly being applied to the synthesis of 7-chloroquinoline derivatives.
Microwave-Accelerated Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. beilstein-journals.orgresearchgate.net This technique has been successfully employed for synthesizing a variety of heterocyclic compounds, including quinoline derivatives. nih.gov
Microwave-assisted protocols have been developed for the synthesis of 7-chloro-4-phenoxyquinolines and their benzazole-quinoline hybrids via SNAr reactions of 4,7-dichloroquinoline with phenols in green solvents like ionic liquids. nih.govresearchgate.net In one study, the reaction of 4-((7-chloroquinolin-4-yl) oxy) benzaldehyde with various amines to form Schiff bases was carried out using both microwave irradiation and conventional heating, demonstrating the efficiency of the microwave approach. researchgate.net The synthesis of quinoline-fused benzodiazepines and other complex quinoline derivatives has also been expedited through microwave-assisted multi-step reactions. nih.gov
The table below compares reaction times and yields for conventional versus microwave-assisted synthesis for related heterocyclic systems.
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Three-component condensation for Triazoloquinazolinones | Refluxing for hours | A few minutes, nearly quantitative yields | beilstein-journals.org |
| SNAr for 4-Phenoxyquinolines | N/A | 10 minutes, 72-82% yields | nih.gov |
| Synthesis of Quinoline Derivatives (Pechmann condensation) | Reflux for 12 hours | 20-25 minutes, 40-68% yields | nih.gov |
Ultrasound-Assisted Click Chemistry
Ultrasound-assisted synthesis is another green chemistry technique that utilizes ultrasonic irradiation to enhance reaction rates and yields. semanticscholar.orgnih.gov This method has been particularly effective for "click chemistry" reactions, which are rapid, high-yielding, and produce minimal byproducts. semanticscholar.org
The application of ultrasound has been reported for the click synthesis of new 7-chloroquinoline derivatives. semanticscholar.orgresearchgate.net For instance, the nucleophilic substitution of 4,7-dichloroquinoline with various amines, such as o-phenylenediamine (B120857) or thiosemicarbazide, was achieved in an ultrasonic bath at 90°C for 30 minutes, demonstrating advantages in reaction times and product purity over traditional methods. researchgate.net These ultrasound-promoted reactions are considered environmentally friendly due to milder conditions and energy savings. nih.gov The synthesis of pyrazoline derivatives from chalcones has also been achieved using ultrasound, highlighting a sustainable approach. nih.gov
Structure Activity Relationship Sar Investigations
Significance of the 7-Chloro-4-aminoquinoline Core for Biological Activity
The 4-aminoquinoline (B48711) scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties. nih.gov The 7-chloro-4-aminoquinoline core is particularly significant and is a shared structural feature in several well-known drugs, such as Chloroquine (B1663885), Amodiaquine, and Hydroxychloroquine. wikipedia.orgnih.gov
Key structural features of the 4-aminoquinoline core that are essential for its biological activity include:
A protonatable nitrogen atom at position 1 of the quinoline (B57606) ring. nih.gov
A halogen (typically chlorine, bromine, or iodine) at the 7-position. nih.govyoutube.com The presence of an electron-withdrawing group at this position is crucial for activity. researchgate.net
A second protonatable nitrogen atom located at the end of the side chain attached to the 4-amino group. nih.gov
These features are vital for the accumulation of the drug within acidic cellular compartments, such as the parasite's food vacuole in the case of malaria, a process known as pH trapping. researchgate.netresearchgate.net The basic nitrogen atoms become protonated in the acidic environment, trapping the drug and allowing it to exert its therapeutic effect. nih.gov Furthermore, the 4-aminoquinoline ring system itself has been shown to be critical for dual-stage antimalarial activity, as replacing it with non-aromatic or other aromatic heterocycles can nullify its effectiveness. nih.gov
Influence of Substituents on the Benzoic Acid Ring
The benzoic acid moiety attached to the 4-amino group of the quinoline core provides a versatile site for structural modifications that can significantly modulate the biological activity of the resulting compounds.
Electronic and Steric Effects of Substituents
Electronic Effects: The addition of electron-withdrawing or electron-donating groups to the benzoic acid ring can alter the electronic distribution of the entire molecule. This can influence its ability to interact with biological targets and can affect properties such as pKa, which is crucial for processes like pH trapping. researchgate.net For instance, in related quinoxaline (B1680401) derivatives, the presence of electron-releasing groups was found to be essential for anticancer activity, while electron-withdrawing groups decreased it. mdpi.com
Steric Effects: The size and spatial arrangement of substituents can impact how the molecule fits into the binding site of a biological target. uky.edu Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller groups might not provide sufficient interaction. The non-planar orientation of the phenyl and quinoline rings, influenced by steric repulsion, is a common feature in related structures. nih.gov
Positional Isomerism and Activity Modulation
The position of substituents on the benzoic acid ring (ortho, meta, or para) can dramatically affect the biological activity. nih.gov Studies on benzoic acid derivatives have shown that the location of a functional group can significantly influence antibacterial activity. nih.gov For example, a hydroxyl group at the ortho position of the benzoic ring was found to enhance the speed of bacterial cell killing compared to other positions. nih.gov In the context of 4-(7-chloroquinolin-4-ylamino)benzoic acid derivatives, the position of substituents can alter the molecule's conformation and its ability to form key intermolecular interactions, such as hydrogen bonds, which are often critical for stabilizing the drug-target complex. nih.govresearchgate.net
Impact of Linker Type and Length in Hybrid Structures
Hybrid molecules, where the 4-(7-chloroquinolin-4-ylamino)benzoic acid scaffold is connected to another pharmacophore via a linker, are a common strategy in drug design. The nature and length of this linker are critical determinants of the hybrid's activity. nih.gov
Linker Type: The chemical nature of the linker (e.g., amide, ester, piperazine (B1678402), ethylenediamine) can influence the molecule's flexibility, solubility, and ability to form hydrogen bonds. mdpi.comnih.gov For instance, replacing an amide linker with a more flexible methylene (B1212753) linker has been shown to improve the inhibitory potency of some tacrine-quinoline hybrids. mdpi.com The inclusion of an amide group in the linker of 8-hydroxyquinoline (B1678124) glycoconjugates was found to enhance their cytotoxic effects, possibly due to improved metal-chelating abilities. mdpi.com
Linker Length: The length of the linker is crucial for ensuring the correct spatial orientation of the two pharmacophores, allowing them to simultaneously bind to their respective targets. An optimal linker length can lead to enhanced activity, while a linker that is too short or too long can be detrimental. nih.gov For example, in some quinoline-β-lactam hybrids, increasing the linker length led to a decrease in antimalarial activity. nih.gov Conversely, for certain SN38 homodimeric prodrugs, a longer linker improved chemical and self-assembly stability. bohrium.com Research on 4-aminoquinoline-based hybrids has indicated that a linker chain length of two to three carbon atoms is often optimal for retaining activity against resistant strains. nih.gov
Role of Heterocyclic Ring Systems and Nitrogen Atoms in Activity
The quinoline ring system and its nitrogen atom are fundamental to the biological activity of this class of compounds.
Quinoline Ring System: The planar aromatic structure of the quinoline ring is essential for intercalation with DNA or binding to other biological targets. As previously mentioned, replacing the 4-amino-7-chloroquinoline ring can abolish biological activity. nih.gov
Nitrogen Atoms: The nitrogen atom in the quinoline ring (N1) and the nitrogen in the 4-amino group are crucial for the molecule's basicity and its ability to become protonated. nih.govresearchgate.net This is a key factor in the mechanism of action for many 4-aminoquinoline drugs, enabling their accumulation in acidic organelles. nih.gov Molecular modeling studies have shown that the quinoline nitrogen can form important hydrogen bonds with target enzymes. nih.govrsc.org The presence of two basic nitrogen moieties is considered essential for effective accumulation. nih.gov
Correlations between Electronegativity and Enzymatic Inhibition
The electronegativity of substituents, particularly at the 7-position of the quinoline ring, has been directly correlated with the biological activity of 4-aminoquinoline derivatives.
Electron-withdrawing groups at the 7-position have been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. researchgate.netresearchgate.netnih.gov This modulation of basicity directly impacts the extent of pH trapping in the parasite's food vacuole. researchgate.net Furthermore, a direct correlation has been observed between the electron-withdrawing capacity of the substituent at the 7-position (as measured by the Hammett constant) and the ability of the compound to inhibit β-hematin formation, a critical process for the malaria parasite's survival. researchgate.netnih.gov This suggests that the electronic properties of the substituents play a direct role in the compound's ability to interfere with key enzymatic processes.
Molecular Mechanisms and Preclinical Biological Targets
Interaction with Heme Detoxification Pathways
A primary and well-documented mechanism of action for 4-aminoquinoline (B48711) compounds, the structural class to which 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid belongs, is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its food vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). medipol.edu.tr To protect itself, the parasite detoxifies the heme by converting it into an insoluble, unreactive crystalline pigment called hemozoin, a process chemically equivalent to the formation of β-hematin. medipol.edu.tr This detoxification pathway is essential for the parasite's survival and serves as a key target for antimalarial drugs. medipol.edu.tr
Compounds based on the 4-aminoquinoline scaffold are known to interfere with this process. medipol.edu.tr They are thought to inhibit the formation of β-hematin, leading to an accumulation of toxic free heme within the parasite. medipol.edu.trnih.gov This buildup of heme is detrimental, causing membrane damage and inhibiting the activity of crucial enzymes like cysteine proteases, ultimately leading to parasite death. nih.gov The therapeutic efficacy of chloroquine (B1663885), a related 7-chloroquinoline (B30040) derivative, is widely attributed to its role as a potent inhibitor of β-hematin and hemozoin formation. nih.govnih.gov Studies on various 7-chloroquinoline derivatives have consistently demonstrated their ability to significantly inhibit heme crystallization, often measured by IC50 values in the low micromolar range. researchgate.net The mechanism involves the drug complexing with heme, which prevents its polymerization into hemozoin. researchgate.net
Enzyme Inhibition Profiles
The compound's structure suggests inhibitory activity against a range of enzymes critical to the pathophysiology of various diseases.
Falcipain-2 (FP-2) is a principal cysteine protease involved in the degradation of host hemoglobin by P. falciparum. nih.gov As such, it is a validated target for the development of novel antimalarial agents. nih.gov Inhibition of FP-2 disrupts the parasite's primary source of amino acids and contributes to the toxic accumulation of undigested globin. frontiersin.org While direct studies on this compound are limited, the general class of quinoline-containing antimalarials is known to interfere with hemoglobin degradation pathways. nih.govresearchgate.net The inhibition of proteases like falcipain-2 can result in reduced production of free heme, thereby affecting the subsequent hemozoin crystallization process. frontiersin.org
| Target Enzyme | Associated Disease | Mechanism of Action | Significance of Inhibition |
|---|---|---|---|
| Falcipain-2 (FP-2) | Malaria | Cysteine protease involved in hemoglobin degradation. nih.gov | Disrupts parasite nutrition and heme metabolism. frontiersin.orgresearchgate.net |
Both the quinoline (B57606) and benzoic acid components of the molecule are found in known inhibitors of cholinesterases, enzymes critical for regulating neurotransmission. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). researchgate.net Their inhibition is a key therapeutic strategy for managing neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov
Benzoic acid derivatives have been investigated as AChE inhibitors. researchgate.net Similarly, various quinoline-based structures are recognized for their potent anticholinesterase activity. nih.gov The anticancer drug CPT-11 (Irinotecan), which features a complex side chain, demonstrates AChE inhibition, suggesting that even complex molecules containing relevant scaffolds can interact with this enzyme target. nih.gov Given these precedents, this compound may exhibit inhibitory activity against both AChE and BChE, a profile that could be relevant for neurodegenerative disease research.
| Enzyme | Function | Relevance of Inhibition | Structural Basis for Inhibition |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Hydrolyzes acetylcholine. researchgate.net | Treatment of Alzheimer's Disease. nih.gov | Benzoic acid and quinoline scaffolds are known inhibitors. researchgate.netnih.gov |
| Butyrylcholinesterase (BChE) | Hydrolyzes acetylcholine and other esters. nih.gov | Target for Alzheimer's Disease therapy. nih.gov | Quinoline-containing structures show inhibitory potential. nih.gov |
The quinoline core is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors used in oncology. nih.gov Many approved anticancer drugs, such as bosutinib (B1684425) and lenvatinib, are quinoline-based kinase inhibitors. nih.govmdpi.com
c-Src Kinase: Src is a non-receptor tyrosine kinase that plays a role in signaling pathways controlling cell proliferation, migration, and angiogenesis. nih.gov Increased Src activity is linked to tumor malignancy. nih.gov Several 4-anilinoquinolines, which are structurally analogous to this compound, have been identified as potent and selective inhibitors of Src kinase. nih.govnih.gov Molecular docking studies of closely related 7-chloro-4-aminoquinoline hybrids show binding within the active site of c-Src, forming hydrogen bonds with key residues like Glu310 and Asp404. mdpi.com
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. mdpi.com Small-molecule inhibitors often target the ATP-binding site of VEGFR-2. nih.gov The quinoline scaffold is a component of compounds designed to inhibit VEGFR-2. nih.gov For example, clioquinol, which contains a chloroquinoline moiety, promotes the degradation of VEGFR-2. nih.gov
| Kinase Target | Biological Role | Therapeutic Relevance | Evidence from Related Compounds |
|---|---|---|---|
| c-Src | Regulates cell proliferation, migration, angiogenesis. nih.gov | Oncology. mdpi.com | 4-anilinoquinolines are potent Src inhibitors. nih.govnih.gov |
| VEGFR-2 | Mediates angiogenesis. mdpi.com | Oncology (anti-angiogenic therapy). nih.gov | Quinoline-containing molecules inhibit VEGFR-2 signaling. nih.gov |
Bacterial RNA polymerase (RNAP) is an essential enzyme required for transcription and is a target for novel antibacterial agents. nih.gov The formation of the RNAP holoenzyme, through the binding of a sigma (σ) factor to the core enzyme, is a critical step for initiating transcription. nih.govnih.gov
Research into inhibitors of the RNAP-σ factor interaction has identified benzoic acid derivatives as a promising class of compounds. nih.govresearchgate.net In these inhibitors, the benzoic acid group is predicted to form critical ionic bonding interactions with key arginine residues (e.g., R278, R281) in the β' subunit of RNAP. nih.govnih.govpolyu.edu.hk This interaction mimics the binding of the σ factor, thereby preventing holoenzyme formation and inhibiting bacterial growth. The presence of the benzoic acid moiety in this compound suggests a potential for this compound to engage in similar interactions, pointing toward possible antibacterial applications.
Cellular Pathway Modulation (Preclinical Studies)
Induction of Mitochondrial Electrochemical Membrane Potential Collapse in Parasites
There is no specific data available from preclinical studies on the ability of this compound to induce the collapse of the mitochondrial electrochemical membrane potential in parasites.
However, research on other 4-aminoquinoline derivatives has shown that this class of compounds can target the mitochondria of Leishmania parasites. nih.gov Studies on certain 7-chloro-4-quinolinylhydrazone derivatives, for example, have indicated that they can lead to a reduction in the mitochondrial membrane potential in Leishmania amazonensis. nih.gov This disruption of the mitochondrial function is considered a key mechanism of their leishmanicidal activity. nih.gov These compounds are often characterized by a weak basic moiety and a lipophilic chain, which are believed to contribute to their ability to accumulate in the parasite's mitochondria and disrupt their function. nih.gov
Cell Cycle Redistribution Studies
No preclinical studies have been found that investigate the effect of this compound on cell cycle distribution in any cell line.
For context, studies on other, more complex derivatives of 7-chloro-4-aminoquinoline, such as certain benzimidazole (B57391) hybrids, have demonstrated the ability to induce cell cycle redistribution in cancer cell lines. These related compounds have been shown to cause statistically significant changes in the cell cycle progression of lymphoma and leukemia cells.
Apoptosis Induction in Cell Lines
There is a lack of specific preclinical data demonstrating that this compound induces apoptosis in cell lines.
In the broader family of 7-chloroquinoline derivatives, the induction of apoptosis is a noted mechanism of action. For instance, various 7-chloro-(4-thioalkylquinoline) derivatives have been synthesized and shown to induce apoptosis, contributing to their antiproliferative activity. Similarly, certain [(7-Chloroquinolin-4-yl)amino]chalcones have been evaluated for their anticancer activity, which is often linked to the induction of programmed cell death. mdpi.com The activation of apoptotic pathways is a common therapeutic strategy for anticancer agents, and while other quinoline-based compounds have shown this activity, it has not been specifically documented for this compound.
Preclinical Biological Activity Spectrum
Antimalarial Activity Evaluation
The antimalarial potential of compounds derived from the 7-chloro-4-aminoquinoline scaffold, the core structure of chloroquine (B1663885), is well-established. Research has often focused on modifying this core to overcome drug resistance. However, specific data focusing solely on 4-(7-chloro-quinolin-4-ylamino)-benzoic acid is limited.
In vitro Antiplasmodial Efficacy Against Plasmodium falciparum Strains (Chloroquine-Sensitive and Resistant)
Despite extensive research into 7-chloroquinoline (B30040) derivatives, specific in vitro antiplasmodial efficacy data (such as IC₅₀ values) for the parent compound, this compound, against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum are not extensively reported in publicly available scientific literature. The focus of many studies has been on amide or other derivatives of this acid, which have shown a range of activities. For instance, various amide derivatives have demonstrated submicromolar antimalarial activity against both chloroquine-sensitive (such as HB3) and chloroquine-resistant (such as Dd2) strains of P. falciparum. These derivatives often exhibit low resistance indices, indicating their potential to circumvent chloroquine resistance mechanisms. However, without direct testing of the parent benzoic acid, its specific contribution to this activity remains inferred rather than empirically established.
In vivo Antimalarial Efficacy in Murine Models (e.g., Plasmodium berghei)
Comparative Activity with Reference Antimalarials
A direct comparative analysis of this compound with reference antimalarials like chloroquine is not possible due to the absence of specific efficacy data for the compound itself. In studies on its derivatives, chloroquine is consistently used as a positive control, and many of these modified compounds show potent activity, sometimes surpassing that of chloroquine against resistant parasite strains. This highlights the potential of the core structure, but the specific activity profile of the parent acid remains uncharacterized in a comparative context.
Anticancer and Antiproliferative Activity Assessment
The 4-aminoquinoline (B48711) scaffold has also attracted significant interest for its anticancer properties, with chloroquine itself being investigated as an adjunct cancer therapy. Research has extended to various derivatives to explore more potent and selective agents.
In vitro Cytotoxicity Against Diverse Cancer Cell Lines (e.g., Leukemia, Lymphoma, Breast Carcinoma, Lung Carcinoma)
There is a notable lack of specific in vitro cytotoxicity data (e.g., IC₅₀ or GI₅₀ values) for this compound against a diverse panel of human cancer cell lines. Scientific investigations have predominantly focused on its derivatives, such as amides and hybrids with other pharmacophores like benzimidazoles. These derivatives have been tested against a range of malignancies, including leukemia, lymphoma (Hut78, THP-1, HL-60), breast carcinoma (MCF-7), lung carcinoma (SK-LU-1), and hepatocellular carcinoma (HepG2), with some showing potent cytotoxic effects. However, the activity of the parent benzoic acid itself has not been specifically reported, making it difficult to ascertain its individual cytotoxic potential.
Selectivity Against Non-Tumorigenic Cell Lines
Information regarding the selectivity of this compound against non-tumorigenic cell lines is not available. Studies on its derivatives have sometimes included non-cancer cell lines (e.g., human fetal lung fibroblasts MRC-5) to assess selectivity. In some cases, these derivatives have shown a degree of selectivity for cancer cells over normal cells. Without direct experimental data for the parent compound, its selectivity profile remains unknown.
Data Tables
Table 1: In vitro Antiplasmodial Activity of this compound
| Plasmodium falciparum Strain | IC₅₀ (nM) | Resistance Index |
| Chloroquine-Sensitive (e.g., 3D7, HB3) | Data not available | Data not available |
| Chloroquine-Resistant (e.g., Dd2, K1) | Data not available | Data not available |
| Note: Specific experimental data for this compound is not available in the reviewed literature. |
Table 2: In vivo Antimalarial Activity of this compound in Plasmodium berghei Model
| Administration Route | ED₅₀ (mg/kg/day) | Parasitemia Suppression (%) |
| Oral | Data not available | Data not available |
| Subcutaneous | Data not available | Data not available |
| Note: Specific experimental data for this compound is not available in the reviewed literature. |
Table 3: In vitro Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ / IC₅₀ (µM) |
| Leukemia / Lymphoma | Hematological | Data not available |
| Breast Carcinoma | Breast | Data not available |
| Lung Carcinoma | Lung | Data not available |
| Hepatocellular Carcinoma | Liver | Data not available |
| Note: Specific experimental data for this compound is not available in the reviewed literature. |
Table 4: Selectivity of this compound
| Non-Tumorigenic Cell Line | GI₅₀ / IC₅₀ (µM) | Selectivity Index |
| e.g., MRC-5, 184B5 | Normal | Data not available |
| Note: Specific experimental data for this compound is not available in the reviewed literature. |
Antileishmanial Activity Studies
The quinoline (B57606) scaffold is a well-established pharmacophore in the development of antiprotozoal agents. nih.govnih.govnih.gov Research into derivatives of this compound has demonstrated notable activity against various protozoan parasites, including those responsible for leishmaniasis. nih.gov
In vitro Efficacy Against Leishmania mexicana Promastigotes
Leishmaniasis, caused by protozoan parasites of the Leishmania genus, is a significant global health issue. nih.govnih.gov The promastigote is the flagellated, extracellular stage of the parasite found in the sandfly vector. frontiersin.orgplos.org Studies on close structural analogs of this compound have shown promising leishmanicidal effects against the promastigote form of Leishmania mexicana, the causative agent of cutaneous leishmaniasis. nih.govnih.gov
In one study, a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives were synthesized and evaluated. Several of these compounds demonstrated a potential leishmanicidal effect, inhibiting the growth of L. mexicana promastigotes with half-maximal inhibitory concentration (IC50) values below 10 µM. nih.gov The mechanism of action for these compounds was suggested to involve the collapse of the parasite's mitochondrial electrochemical membrane potential. nih.gov Another related compound, 7-chloro-N,N-dimethylquinolin-4-amine, also showed high efficacy against Leishmania species. nih.gov These findings underscore the potential of the 7-chloroquinoline core structure in antileishmanial drug discovery.
| Compound Class | Target Organism | Activity Metric (IC50) | Reference |
|---|---|---|---|
| 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives | Leishmania mexicana (Promastigotes) | < 10 µM | nih.gov |
Antiviral Activity Investigations
The broad biological activity of quinoline derivatives extends to antiviral applications, with research exploring their efficacy against various viral pathogens.
Anti-Influenza Virus (H1N1) Potential
Influenza A viruses are a constant threat to public health, and the development of new antiviral agents is crucial due to the emergence of drug-resistant strains. mdpi.com Research into quinoline derivatives has identified their potential as anti-influenza agents. A study investigating 4-[(quinolin-4-yl)amino]benzamide derivatives found that a compound structurally very similar to this compound, specifically 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, exhibited moderate activity against the influenza A/WSN/33 (H1N1) virus. nih.gov The study, which used a cytopathic effect (CPE) assay, determined the 50% effective concentration (EC50) for this analog. nih.gov
| Compound | Virus Strain | Activity Metric (EC50) | Reference |
|---|---|---|---|
| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Influenza A/WSN/33 (H1N1) | 22.94 µM | nih.gov |
SARS-CoV-2 Mpro Inhibition Research
The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, making it a prime target for the development of antiviral drugs to combat COVID-19. researchgate.netmdpi.comnih.gov Inhibition of Mpro disrupts the processing of viral polyproteins, thereby preventing the formation of a functional replication complex. mdpi.combiorxiv.org While extensive research has been conducted to identify both covalent and non-covalent inhibitors of SARS-CoV-2 Mpro, specific data on the inhibitory activity of this compound is not prominently detailed in the reviewed literature. mdpi.comnih.govnih.gov However, the quinoline scaffold is present in some compounds investigated for Mpro inhibition, suggesting the potential utility of this chemical class. nih.gov
Antimicrobial Activity
The challenge of antimicrobial resistance, particularly among Gram-positive bacteria, necessitates the discovery of new antibacterial agents with novel mechanisms of action. nih.govmdpi.com
Antibacterial Efficacy (e.g., Gram-Positive Bacteria)
Quinoline derivatives have been extensively studied for their antibacterial properties. nih.gov They are known to target bacterial DNA synthesis by inhibiting enzymes like DNA gyrase and topoisomerase IV. mdpi.com Research has demonstrated that various quinoline-based compounds exhibit significant activity against Gram-positive bacteria, including pathogenic strains like Staphylococcus aureus. nih.govmdpi.comscielo.br For instance, certain pyrazole (B372694) derivatives containing a benzoic acid moiety have shown potent, bactericidal action against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL. mdpi.com Similarly, novel 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives have demonstrated potent inhibitory activity against multidrug-resistant S. aureus with MICs in the range of 0.25-0.5 µg/mL. nih.gov While these studies focus on derivatives, they highlight the antibacterial potential of the core structures, including the benzoic acid and chloro-substituted aromatic rings present in this compound.
| Compound Class | Target Organism | Activity Metric (MIC) | Reference |
|---|---|---|---|
| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives | Staphylococci and Enterococci | As low as 0.78 µg/mL | mdpi.com |
| 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives | Staphylococcus aureus | 0.25-0.5 µg/mL | nih.gov |
Antifungal Efficacy (e.g., Candida albicans)
Extensive literature searches did not yield specific studies evaluating the direct antifungal activity of this compound against Candida albicans. Research on the antifungal properties of related compounds, such as various 7-chloroquinoline derivatives, has been conducted; however, data focusing solely on this compound is not available in the reviewed scientific literature. Consequently, no data tables or detailed research findings on its specific antifungal efficacy can be provided at this time.
Computational and Theoretical Studies in Drug Discovery
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mechanisms of ligands with their protein targets.
Molecular docking studies have been performed to investigate the interaction of 4-(7-chloroquinolin-4-ylamino)-benzoic acid and its analogs with various biological targets, revealing key binding modes.
Eg5 (Kinesin Spindle Protein) : Derivatives such as 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) Schiff bases have been identified as potential inhibitors of Eg5, a motor protein crucial for the formation of the bipolar spindle during mitosis. nih.govresearchgate.net Docking studies help to evaluate the interactions within the Eg5 binding site, suggesting that these compounds could be promising anticancer agents by disrupting mitosis. nih.govresearchgate.net
c-Src (Proto-oncogene tyrosine-protein kinase Src) : A 7-chloro-4-aminoquinoline-benzimidazole hybrid, structurally related to the subject compound, was shown in docking simulations to bind to c-Src with a notable binding energy of −119.99 kcal/mol. The interaction was stabilized by the formation of hydrogen bonds with key amino acid residues, including Glu310 and Asp404, within the active site. researchgate.net
RNA Polymerase : A structurally similar compound, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, was analyzed for its interaction with the PA-PB1 subunit of the influenza virus RNA polymerase. nih.gov The docking model indicated that the benzene (B151609) ring of the 4-aminobenzoic acid moiety forms a Pi-Pi stacking interaction with the TRP706 residue, while the carboxylic acid's oxygen atom creates a salt bridge with LYS643. nih.gov These interactions are believed to disrupt the polymerase complex, contributing to the compound's anti-influenza activity. nih.gov
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) : The 4-aminoquinoline (B48711) scaffold is a common feature in many VEGFR-2 inhibitors, which are crucial for blocking angiogenesis in tumors. nih.govresearchgate.net Docking studies show that these compounds typically interact with the ATP-binding site of the VEGFR-2 kinase domain. semanticscholar.org Some quinazoline derivatives, which are structurally analogous, have been shown to form a covalent bond with the Cys-1045 residue in the receptor's kinase domain, leading to irreversible inhibition. nih.gov
Acetylcholinesterase (AChE) : As potential agents for Alzheimer's disease, quinoline (B57606) derivatives have been docked into the active site of acetylcholinesterase. nih.govekb.eg The AChE active site is a deep gorge containing a catalytic triad (Ser203, Glu334, and His447) and a peripheral anionic site. nih.govnih.gov Docking poses reveal that the aromatic moieties of the ligands can engage in π-π stacking interactions with aromatic residues like Trp86 and Tyr337, while other functional groups form hydrogen bonds within the gorge. nih.govddg-pharmfac.net
Docking simulations not only predict the binding pose but also estimate the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol). These scores help in prioritizing compounds for synthesis and biological testing. For derivatives of 4-(7-chloroquinolin-4-ylamino)-benzoic acid, a range of binding affinities have been predicted for various targets.
| Target Protein | Ligand Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| c-Src | Benzimidazole (B57391) Hybrid | -119.99 | Glu310, Asp404 | Hydrogen Bonds, van der Waals |
| RNA Polymerase | Trifluoromethyl Analog | < -5.000 | TRP706, LYS643 | Pi-Pi Stacking, Salt Bridge |
| SARS-CoV-2 Mpro | Phenol Analog | -7.8 | Not specified | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
QSAR models have been developed for 7-chloro-4-aminoquinoline derivatives to predict their antimycobacterial activity. nih.gov One such study utilized Hologram QSAR (HQSAR), which employs 2D molecular fragments (holograms) to correlate with biological activity. nih.gov These models are developed using a training set of compounds with known activities and are then validated using an external test set to ensure their predictive power. nih.govnih.gov The goal is to create a reliable model that can accurately predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. nih.gov
Artificial Neural Networks (ANNs) are a class of machine learning algorithms that can model complex, non-linear relationships between molecular descriptors and biological activity, such as the half-maximal inhibitory concentration (IC50). nih.govjatit.org
An ANN-based QSAR model was successfully built to predict the IC50 values of chloroquine (B1663885) analogs against the SARS-CoV-2 main protease (Mpro). nih.gov This model, which included the related compound 4-((7-chloroquinolin-4-yl)amino)phenol, was trained on the reported IC50 values of several analogs and achieved a high coefficient of determination (R²) of 0.899, indicating excellent predictive capability. nih.gov Such models are valuable tools for rapidly screening virtual libraries of compounds and prioritizing candidates for further investigation. jatit.orgnih.gov
In silico ADME Predictions
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the potential pharmacokinetic profile of a compound. Several studies have reported the predicted ADME properties for derivatives of 4-(7-chloroquinolin-4-ylamino)-benzoic acid.
These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that could hinder a compound's development. arabjchem.orgsemanticscholar.org For instance, properties like lipophilicity (LogP), aqueous solubility (LogS), and topological polar surface area (TPSA) are calculated to evaluate a compound's potential for oral bioavailability according to frameworks like Lipinski's Rule of Five. mdpi.comnih.gov Studies on 7-chloroquinoline (B30040) derivatives have shown that many compounds exhibit good predicted oral bioavailability and gastrointestinal absorption. arabjchem.orgnih.gov
Predicted ADME Properties for 7-Chloroquinoline Derivatives
| Property | Predicted Outcome | Implication |
| Lipophilicity (LogP) | Moderate values | Good balance between solubility and permeability |
| Aqueous Solubility (LogS) | Varies; some < -6 | May impact absorption and formulation |
| Oral Bioavailability | Generally good (based on TPSA < 140 Ų) | Likely to be absorbed after oral administration |
| Lipinski's Rule | Often satisfied | Indicates drug-like properties |
| Blood-Brain Barrier Permeation | Predicted for some derivatives | Potential for CNS activity |
Prediction of Absorption, Distribution, Metabolism, and Excretion Properties
Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine the bioavailability and pharmacokinetic profile of a potential drug. In silico tools like the SwissADME web server can predict these characteristics based on a molecule's structure. mdpi.comnih.govnih.gov While direct ADME predictions for 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid are not extensively published, analysis of its close analogues, such as 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives, provides valuable predictive data. nih.gov
Key predicted ADME parameters for these related compounds indicate a high probability of gastrointestinal (GI) absorption. nih.gov The blood-brain barrier (BBB) permeability is another critical factor, and predictions suggest that many analogues of this class are likely to permeate the BBB passively. nih.gov The topological polar surface area (TPSA) is a descriptor used to forecast oral bioavailability; for a series of related ester derivatives, TPSA values were consistently below the 140 Ų threshold, which is indicative of good oral bioavailability. nih.gov
Table 1: Predicted ADME Properties of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives
| Parameter | Predicted Value/Characteristic | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed when taken orally. nih.gov |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be a P-gp substrate (efflux) | May have limited brain penetration due to active efflux. |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| Log Kp (Skin Permeation) | -6.21 cm/s | Low potential for skin permeation. |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict various molecular properties, including electronic characteristics and conformational stability, which are essential for understanding chemical reactivity and molecular interactions.
Investigation of Electronic Properties (e.g., HOMO-LUMO Energy Gap)
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive and can be more easily excited.
While specific DFT calculations for this compound were not found, studies on related quinoline derivatives illustrate the application of this method. For example, DFT calculations on 2-Chloro-7-Methylquinoline-3-Carbaldehyde identified its stable conformers and calculated their respective HOMO-LUMO energy gaps. dergipark.org.tr For its most stable (trans) conformer, the calculated energy gap was 3.75 eV. dergipark.org.tr Such calculations provide fundamental insights into the electronic behavior and potential reactivity of the molecular scaffold.
Table 3: Calculated Electronic Properties for a Related Quinoline Derivative (trans-2-Chloro-7-Methylquinoline-3-Carbaldehyde)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.72 |
| LUMO | -2.97 |
| HOMO-LUMO Energy Gap (ΔE) | 3.75 eV |
Conformational Analysis and Stability Predictions
The three-dimensional structure of a molecule is critical to its biological activity, as it determines how the molecule can interact with its target. DFT calculations are employed to perform conformational analysis, which involves identifying the most stable spatial arrangements (conformers) of a molecule. mdpi.com This is achieved by calculating the total energy of different possible conformations; the structure with the lowest energy is the most stable.
This methodology has been applied to quinoline derivatives to understand their structural preferences. In the study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT was used to investigate the rotation around a key carbon-carbon bond, revealing two stable conformers: cis and trans. dergipark.org.tr The energy calculations showed that the trans conformer was more stable than the cis conformer by 14.60 kJ/mol. dergipark.org.tr A similar approach applied to this compound would identify its preferred three-dimensional shape, which is crucial for predicting its interaction with biological targets.
Advanced Research Directions and Therapeutic Potential Exploration
Strategies for Overcoming Drug Resistance in Pathogens
The emergence of drug resistance in pathogens is a significant global health challenge. For compounds based on the 7-chloroquinoline (B30040) structure, a primary mechanism of resistance, particularly in malaria parasites, involves the pathogen's ability to expel the drug, reducing its intracellular concentration. Research into novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) has shown that structural modifications can effectively combat this. nih.gov These new compounds demonstrated significantly less reduction in activity against multi-resistant strains of Plasmodium falciparum when compared to traditional drugs like chloroquine (B1663885). nih.gov Some derivatives maintained potent activity in the low nanomolar range against both sensitive and resistant strains. nih.gov
Another strategy involves the development of agents that can reverse multidrug resistance (MDR). Studies on benzo[a]quinolizin-4-ones, which share structural similarities with the quinoline (B57606) core, have shown they can reverse etoposide (B1684455) resistance in human lung cancer cells. nih.gov These compounds were found to increase the intracellular accumulation of the primary drug without altering the expression of P-glycoprotein (P-gp), a key efflux pump involved in MDR. nih.gov This suggests that derivatives of 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid could be designed to act as chemosensitizers or MDR modulators, restoring the efficacy of existing drugs against resistant pathogens or cancer cells. The use of antifungal agents has also led to the development of drug resistance, prompting the rational design of new antifungal agents to overcome this issue. researchgate.net
Development of Dual-Targeting or Hybrid Therapeutic Agents
Molecular hybridization is a prominent strategy in modern drug design, involving the covalent linking of two or more pharmacophores to create a single hybrid molecule with multiple modes of action. mdpi.com This approach aims to improve affinity and efficacy while potentially overcoming drug resistance mechanisms. nih.gov Numerous hybrids based on the 7-chloro-4-aminoquinoline scaffold have been synthesized and evaluated for their therapeutic potential, particularly in oncology. nih.govnih.gov
One notable example is the creation of 7-chloro-4-aminoquinoline-benzimidazole hybrids. nih.govnih.govmdpi.com Benzimidazoles are themselves a core component of various anticancer therapies, such as Bendamustine. nih.govresearchgate.net By combining these two moieties, researchers have developed compounds with potent antiproliferative activity against a range of cancer cell lines, including leukemia, lymphoma, and various carcinomas. nih.govnih.gov The nature of the linker connecting the two pharmacophores has been shown to be a critical determinant of cytotoxic activity. nih.gov
Another approach involves creating hybrids with other heterocyclic systems. For instance, 7-chloroquinoline-hydrazone derivatives have been identified as a potent class of experimental anticancer drugs, showing submicromolar growth-inhibitory values across a wide panel of human cancer cell lines. nih.gov Similarly, the fusion of the 7-chloroquinoline moiety with chalcones has yielded compounds with both antimalarial and anticancer properties. mdpi.com
The design of these hybrid agents often involves targeting multiple biological pathways simultaneously. For example, some quinoline-based anticancer agents function as kinase inhibitors, targeting enzymes like Bcr-Abl or various growth factor receptors that are crucial for cancer cell proliferation and survival. nih.gov
Table 1: Examples of 7-Chloro-4-aminoquinoline Hybrids and Their Biological Activity
| Hybrid Class | Target Application | Key Findings | Reference |
|---|---|---|---|
| 7-chloro-4-aminoquinoline-benzimidazole | Anticancer | Showed strong cytotoxic activity (GI50 ranging from 0.4 to 8 µM) and effectively suppressed cell cycle progression in leukemia and lymphoma cells. nih.gov | nih.gov, nih.gov |
| 4-((7-chloroquinolin-4-yl)amino)phenol | Antiviral (SARS-CoV-2) | Designed as a potential SARS-CoV-2 Mpro inhibitor with a predicted low IC50 value. nih.gov | nih.gov |
| 7-chloroquinoline-hydrazone | Anticancer | Exhibited good cytotoxic activity with submicromolar GI50 values on a large panel of cell lines from nine tumor types. nih.gov | nih.gov |
| [(7-Chloroquinolin-4-yl)amino]chalcone | Antimalarial & Anticancer | Displayed significant inhibition of heme crystallization and cytotoxic effects against human prostate tumor cells. mdpi.com | mdpi.com |
Novel Formulation Approaches for Enhanced Therapeutic Efficacy (excluding human administration data)
Beyond the molecular design of the active agent itself, advanced formulation strategies are being explored to improve the therapeutic profile of this compound derivatives.
Nanotechnology offers a promising avenue for enhancing the delivery of therapeutic agents. Encapsulating drugs within nanoparticulate systems can improve their solubility, stability, and bioavailability, while also allowing for targeted delivery to specific tissues or cells.
In a study involving the rationally designed analog 4-((7-chloroquinolin-4-yl)amino)phenol, the compound was incorporated into a polycaprolactone (B3415563) (PCL)-based nanoparticulate system. nih.gov Particulate systems for drug delivery are seen as an alternative to enhance bioavailability. nih.gov Due to their nanometric size and consequently larger superficial area, nanoparticles are capable of transporting active compounds to different microenvironments. nih.gov This formulation resulted in nanoparticles with a size of approximately 288 nm, providing a vehicle for potential targeted delivery and improved therapeutic efficacy. nih.gov
Future Research Avenues in Chemical Biology and Medicinal Chemistry
The versatility of the this compound scaffold continues to inspire new directions in drug discovery and chemical biology.
While the traditional targets of quinoline derivatives are well-known, ongoing research is uncovering new molecular interactions and potential therapeutic applications. Molecular docking studies have become a key tool in this exploration. For example, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids have been docked against tyrosine-protein kinase c-Src, a non-receptor tyrosine kinase implicated in cancer progression, revealing strong binding affinities and specific hydrogen bond interactions within the active site. nih.gov
Beyond oncology, derivatives are being investigated for novel antiviral applications. A series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and evaluated as anti-influenza agents, with molecular docking studies suggesting interaction with the influenza virus RNA polymerase. semanticscholar.orgresearchgate.net Furthermore, the analog 4-((7-chloroquinolin-4-yl)amino)phenol was specifically designed through computational models to inhibit the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov
The rational design of new analogs is a cornerstone of modern medicinal chemistry, leveraging computational tools and a deep understanding of structure-activity relationships (SAR) to create more potent and selective molecules. mdpi.com
One advanced approach involved the use of an artificial neural network (ANN) with backpropagation to predict the IC50 values of potential SARS-CoV-2 Mpro inhibitors. nih.gov This quantitative structure-activity relationship (QSAR) model, trained on experimental data from other 4-aminoquinolines, guided the selection of 4-((7-chloroquinolin-4-yl)amino)phenol as a lead candidate for synthesis and further testing. nih.gov
Similarly, research into anti-influenza agents used 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid as a lead compound for structural optimization, leading to the design and synthesis of a series of benzamide (B126) derivatives with improved activity. semanticscholar.org These studies exemplify a data-driven approach to drug discovery, where iterative cycles of design, synthesis, and testing, informed by computational modeling, lead to the development of next-generation therapeutic agents with enhanced properties. researchgate.net The synthesis of new derivatives often involves multi-step procedures, including key reactions like N-oxidation, C-H functionalization, and nucleophilic aromatic substitution to build molecular diversity. mdpi.comresearchgate.net
Potential for Repurposing in Emerging Therapeutic Areas
The foundational structure of this compound, combining a 7-chloroquinoline core with a benzoic acid moiety, has positioned it and its derivatives as subjects of significant scientific inquiry for therapeutic applications beyond their historical use. The inherent biological activity of the quinoline ring system, coupled with the potential for diverse chemical modifications, has opened avenues for repurposing these compounds in oncology, virology, and parasitology. This section explores the advanced research directions and therapeutic potential of this chemical scaffold in these emerging areas, drawing upon findings from studies on closely related analogues and derivatives.
Anticancer Investigations
The quest for novel and effective anticancer agents has led researchers to explore the cytotoxic potential of quinoline derivatives. The 7-chloro-4-aminoquinoline framework, a key component of this compound, has been a focal point of these investigations.
Recent studies have synthesized and evaluated a range of [(7-Chloroquinolin-4-yl)amino]chalcone derivatives for their in vitro anticancer activity. researchgate.netmdpi.com These compounds, which share the same core structure as this compound, have demonstrated notable cytotoxic effects against various cancer cell lines. Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been developed and have shown promise as inhibitors of cancer cell growth.
A particularly noteworthy study focused on 4-aminoquinoline (B48711) derived sulfonyl analogs, which revealed that compounds featuring a 7-chloro substitution possess potent anticancer properties. nih.gov One such derivative, 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, was found to be effective against a wide array of cancer types and exhibited a desirable characteristic of being more toxic to cancer cells than to non-cancerous cells. nih.gov This selectivity is a critical aspect of modern chemotherapy, aiming to minimize side effects. The mechanism of action for this compound was linked to the disruption of the cell cycle, leading to apoptosis, or programmed cell death. nih.gov
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| [(7-Chloroquinolin-4-yl)amino]chalcone derivatives | Prostate (LNCaP) | Cytotoxic effect with IC50 values in the low µg/mL range | researchgate.netmdpi.com |
| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline | Broad panel of cancer cell lines | Effective with preferential killing of cancer cells | nih.gov |
Antiviral Research
The emergence of new and resilient viral pathogens necessitates the development of a broad-spectrum antiviral arsenal. The 4-aminoquinoline scaffold has been a source of inspiration in this field, with research accelerating in the wake of global viral outbreaks.
A structurally similar compound, 4-((7-chloroquinolin-4-yl)amino)phenol, has been investigated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the replication of the virus. nih.gov This research highlights the potential for this class of compounds to be adapted to combat novel viral threats.
Furthermore, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and synthesized as potential anti-influenza virus agents. nih.gov Within this series, a compound closely related to the subject of this article, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, demonstrated moderate activity against the influenza A virus (H1N1). nih.gov This finding suggests that the this compound structure could serve as a valuable template for the development of new anti-influenza therapies.
| Compound | Virus | Target | Activity | Reference |
|---|---|---|---|---|
| 4-((7-chloroquinolin-4-yl)amino)phenol | SARS-CoV-2 | Main protease (Mpro) | Potential inhibitor | nih.gov |
| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Influenza A (H1N1) | Not specified | Moderate antiviral activity | nih.gov |
Antiparasitic Applications
The traditional stronghold of quinoline derivatives has been in the treatment of parasitic diseases, most notably malaria. However, the rise of drug-resistant parasite strains has fueled the search for new and more effective antiparasitic agents. The 4-amino-7-chloroquinoline backbone remains a critical pharmacophore in this endeavor.
Research into novel amides, sulfonamides, ureas, and thioureas derived from 4-amino-7-chloroquinoline has yielded compounds with significant antimalarial activity, often in the submicromolar range. nih.gov These studies underscore the continued relevance of this chemical class in combating parasitic infections. While direct studies on the antiparasitic activity of this compound are not extensively documented in the readily available literature, the potent activity of its close chemical relatives provides a strong rationale for its investigation in this therapeutic area. The exploration of derivatives of this compound could lead to the discovery of novel agents with improved efficacy against drug-resistant parasites.
Q & A
Q. What are the established synthetic routes for 4-(7-chloro-quinolin-4-ylamino)-benzoic acid, and how can reaction conditions be optimized?
The compound is synthesized via a multi-step process involving the preparation of 4-(7-chloroquinolin-4-ylamino)-2-hydroxybenzoic acid followed by esterification. Key steps include:
- Amination : Reacting 7-chloro-4-aminoquinoline with 2-hydroxybenzoic acid derivatives under controlled temperature (70–90°C) and inert atmosphere to prevent oxidation.
- Esterification : Using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with oleanolic acid to form hybrid compounds .
- Optimization : Varying solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP), and reaction times to improve yields. Monitor progress via TLC or HPLC.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : Use H and C NMR to confirm the quinoline and benzoic acid moieties. Aromatic proton signals typically appear at δ 7.5–8.5 ppm, while the carboxylic acid proton is observed at δ 12–13 ppm.
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] or [M-H] ions). For quantification, pair with UV detection at λ = 254 nm due to aromatic conjugation .
- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O interactions) and planarity of the quinoline-benzoic acid system, as seen in analogous chlorobenzoic acid derivatives .
Q. How can researchers assess the compound's biological activity in vitro?
- Antimalarial Assays : Test against Plasmodium falciparum cultures (e.g., RPMI 1640 medium with human serum, 5% CO) using SYBR Green fluorescence to measure parasite viability .
- Enzyme Inhibition : Screen against target enzymes (e.g., tyrosinase or cytochrome P450) using spectrophotometric assays. For example, monitor dopachrome formation inhibition at λ = 475 nm for tyrosinase, with benzoic acid derivatives acting as competitive inhibitors .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the compound's physicochemical properties and bioactivity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl) at the quinoline 7-position enhances metabolic stability. In contrast, hydroxyl groups on the benzoic acid moiety improve solubility but may reduce membrane permeability .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict logP, pKa, and binding affinities. Compare with experimental data to validate trends .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Dose-Response Analysis : Re-evaluate IC values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to account for assay variability.
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain divergent results .
- Structural Analogues : Compare with derivatives like 4-chlorobenzoic acid–quinoline complexes to isolate the role of the amino linkage .
Q. How can researchers design experiments to elucidate the compound's mechanism of action?
- Kinetic Studies : Conduct time-dependent enzyme inhibition assays to distinguish between reversible and irreversible binding. For example, pre-incubate the compound with tyrosinase and measure residual activity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to targets like DNA gyrase or carbonic anhydrase .
- Cellular Imaging : Use fluorescence-tagged derivatives to track subcellular localization in malaria parasites via confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
